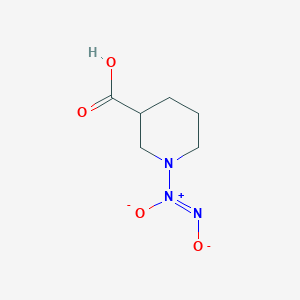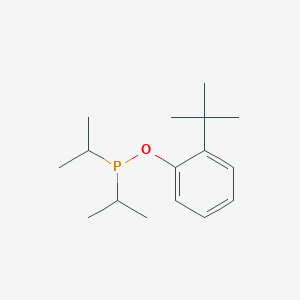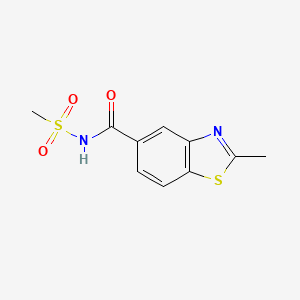
(Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium is a complex organic compound with a unique structure that includes a piperidine ring, carboxyl group, and oxido-oxidoiminoazanium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium typically involves multiple steps, starting with the preparation of the piperidine ring. This can be achieved through the hydrogenation of pyridine or by using other cyclization methods. The carboxyl group is introduced via carboxylation reactions, often using carbon dioxide under high pressure. The oxido-oxidoiminoazanium moiety is then added through a series of oxidation and nitration reactions, which require specific reagents and conditions to ensure the correct configuration and stability of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced catalysts and automated systems can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxido-oxidoiminoazanium moiety to other functional groups.
Substitution: The piperidine ring and carboxyl group can participate in substitution reactions, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxides, while substitution reactions can produce a range of derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
(Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound’s properties make it suitable for use in various industrial processes, including catalysis and materials science.
Mecanismo De Acción
The mechanism of action of (Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives and oxido-oxidoiminoazanium analogs. Examples include:
- (Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium analogs with different substituents on the piperidine ring.
- Piperidine derivatives with varying functional groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting properties. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H10N3O4- |
|---|---|
Peso molecular |
188.16 g/mol |
Nombre IUPAC |
(Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium |
InChI |
InChI=1S/C6H11N3O4/c10-6(11)5-2-1-3-8(4-5)9(13)7-12/h5,12H,1-4H2,(H,10,11)/p-1/b9-7- |
Clave InChI |
SKRPIVPXYYUWNW-CLFYSBASSA-M |
SMILES isomérico |
C1CC(CN(C1)/[N+](=N/[O-])/[O-])C(=O)O |
SMILES canónico |
C1CC(CN(C1)[N+](=N[O-])[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14222612.png)
![1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol](/img/structure/B14222621.png)
![4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one](/img/structure/B14222628.png)




![6-{4-[5-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14222657.png)


![N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine](/img/structure/B14222667.png)


![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14222683.png)
